molecular formula C16H11F3N4O4 B15011006 [5-hydroxy-5-(pyridin-4-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-nitrophenyl)methanone

[5-hydroxy-5-(pyridin-4-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-nitrophenyl)methanone

Cat. No.: B15011006
M. Wt: 380.28 g/mol
InChI Key: OUVBMDSPBFJLNL-UHFFFAOYSA-N
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Description

1-(4-NITROBENZOYL)-5-(PYRIDIN-4-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a nitrobenzoyl group, a pyridinyl group, and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-NITROBENZOYL)-5-(PYRIDIN-4-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: This step involves the acylation of the pyrazole ring with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Addition of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Incorporation of the Trifluoromethyl Group: This can be done through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-NITROBENZOYL)-5-(PYRIDIN-4-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and selectivity.

Scientific Research Applications

1-(4-NITROBENZOYL)-5-(PYRIDIN-4-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(4-NITROBENZOYL)-5-(PYRIDIN-4-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The nitrobenzoyl and pyridinyl groups may play a crucial role in binding to target sites, while the trifluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

1-(4-NITROBENZOYL)-5-(PYRIDIN-4-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other similar compounds, such as:

    1-(4-Nitrobenzoyl)-4-[(pyridin-4-yl)methyl]piperazine: Another compound with a nitrobenzoyl and pyridinyl group, but with a piperazine ring instead of a pyrazole ring.

    1-(4-Nitrobenzoyl)-3-(trifluoromethyl)-5-phenylpyrazole: A similar compound with a phenyl group instead of a pyridinyl group.

The uniqueness of 1-(4-NITROBENZOYL)-5-(PYRIDIN-4-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11F3N4O4

Molecular Weight

380.28 g/mol

IUPAC Name

[5-hydroxy-5-pyridin-4-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C16H11F3N4O4/c17-16(18,19)13-9-15(25,11-5-7-20-8-6-11)22(21-13)14(24)10-1-3-12(4-2-10)23(26)27/h1-8,25H,9H2

InChI Key

OUVBMDSPBFJLNL-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C2=CC=NC=C2)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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